Copper azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Copper azide is an inorganic compound with the chemical formula . It appears as a pale yellow solid and is classified as an energetic material due to its high sensitivity and explosive potential. The compound is primarily used in applications involving pyrotechnics and explosives, particularly in military and aerospace industries. Its properties stem from the presence of azide groups, which are known for their ability to release nitrogen gas upon decomposition, resulting in rapid energy release.

Additionally, copper azide can decompose explosively when subjected to heat or shock, releasing nitrogen gas and producing copper metal as a byproduct:

This decomposition reaction highlights its potential as a primary explosive.

Copper azide can be synthesized through several methods:

- Direct Reaction: Copper(I) oxide reacts with hydrazoic acid under controlled conditions to produce copper azide.

- Gas-Solid Phase Reaction: A more recent method involves exposing copper oxide to moist hydrazoic acid gas, leading to the formation of copper azide in situ .

- Template Synthesis: This involves using metal-organic frameworks as templates to synthesize copper azide composites with tailored properties for specific applications .

Copper azide stands out due to its combination of high sensitivity and utility in both explosive applications and synthetic chemistry through click reactions. Its unique properties make it particularly valuable in fields requiring precise chemical transformations.

Interaction studies involving copper azide often focus on its reactivity with other compounds in click chemistry. The use of ligands can enhance the efficiency of reactions involving copper(I), mitigating some cytotoxic effects while promoting bioconjugation processes. Research indicates that optimizing ligand concentrations can significantly improve reaction outcomes while protecting sensitive biomolecules from oxidative damage .

Copper azide’s chemical history dates back to early 20th-century studies on azide-metal interactions. Key milestones include:

Early Synthesis and Explosive Properties

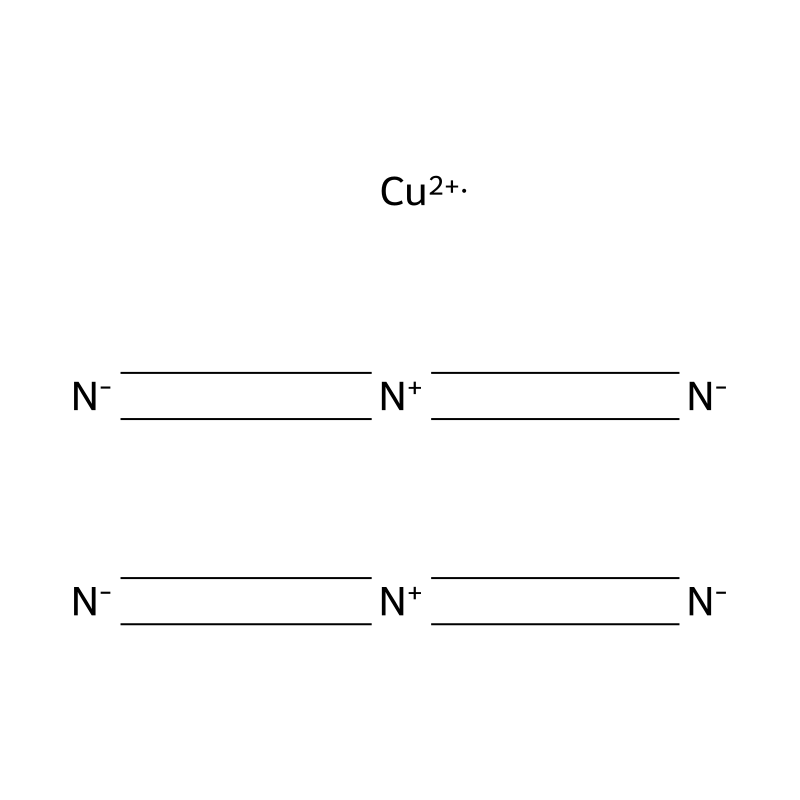

Copper(II) azide was first synthesized via metathesis reactions between copper(II) salts and azide ions (e.g., Cu²⁺ + 2N₃⁻ → Cu(N₃)₂). Its explosive nature was documented as early as 1942, when studies highlighted its sensitivity to moisture and friction, leading to its classification as a high-energy material. Unlike lead azide, copper azide’s stability under dry conditions made it a candidate for detonators, though its unpredictable reactivity limited practical applications.

Emergence in Catalysis

The catalytic potential of copper azide became apparent with the development of CuAAC in the early 2000s. Independently pioneered by the groups of Morten Meldal and K. Barry Sharpless, this reaction leveraged copper(I) acetylide intermediates to produce 1,4-disubstituted triazoles with high regioselectivity. The discovery of copper(I) azide’s role in stabilizing these intermediates marked a paradigm shift in organic synthesis, enabling bioconjugation and polymer chemistry.

Table 1: Key Historical Developments in Copper Azide Chemistry

| Year | Event | Impact |

|---|---|---|

| 1942 | Documentation of copper azide’s explosive sensitivity | Classified as high-energy material |

| 2002 | Independent discovery of CuAAC by Meldal and Sharpless | Enabled regioselective triazole synthesis |

| 2010s | Advancements in copper(I) azide-catalyzed nanostructure synthesis | Expanded applications in materials science |

Significance in Contemporary Academic Research

Copper azide’s versatility has cemented its importance across multiple disciplines:

Role in Click Chemistry and Bioconjugation

CuAAC remains the cornerstone of click chemistry, offering a modular approach to synthesizing triazole-based molecules. Copper(I) azide facilitates the formation of 1,4-triazoles by coordinating alkynes and azides, enabling applications in:

- Protein modification: Site-specific labeling for imaging and drug delivery.

- Polymer synthesis: Design of responsive materials with tailored mechanical properties.

- Catalyst development: Hybrid systems like polymer-supported copper azide nanoparticles (CANP) enhance reaction efficiency in aqueous media.

Table 2: Applications of CuAAC in Bioconjugation and Materials Science

| Application | Example | Outcome |

|---|---|---|

| Protein labeling | Fluorescent triazole probes | Real-time tracking of cellular processes |

| Polymer synthesis | Responsive hydrogels | Stimuli-sensitive drug release systems |

| Catalysis | CANP-driven cycloaddition | Scalable production of triazole derivatives |

Structural and Magnetic Studies

Copper(II) azide complexes exhibit diverse coordination geometries, including end-on (EO) and end-to-end (EE) azide bridging modes. These structures influence magnetic properties:

- Antiferromagnetic interactions: Dominant in 1D double-chain structures.

- Ferromagnetic coupling: Observed in macrocyclic Cu(II) complexes with μ(1,3)-azido bridges.

Recent studies on copper azide polymers (e.g., [Cu₄(N₃)₈(L)₂]) reveal hierarchical architectures that combine magnetic and catalytic functionalities, offering insights into multifunctional materials.

Current Research Trajectories and Challenges

Despite its utility, copper azide research faces critical challenges and evolving directions:

Mechanistic Elucidation in CuAAC

The catalytic cycle of CuAAC involves dinuclear copper intermediates, where two copper centers coordinate alkyne and azide moieties. Recent computational studies suggest a σ,π-bis(copper)acetylide intermediate as the active species, with energy barriers of ~23.8 kcal/mol. However, debates persist about the precise role of ligands (e.g., TBTA, THPTA) in stabilizing these intermediates and accelerating bond formation.

Nanostructure Synthesis and Explosive Applications

Copper azide’s role in nanostructure fabrication includes:

- Copper nanostructure synthesis: Sodium azide and sodium ascorbate reduce Cu(I) to form sub-micrometer particles (SMPs) and microparticles (MPs), which catalyze CuAAC with recyclability.

- Micro-charge detonation: Copper-based azide micro-charges achieve detonation velocities exceeding 5000 m/s, optimized through JWL equation modeling.

Table 3: Optimization of Copper Azide Micro-Charges

| Parameter | Impact on Detonation Velocity | Optimal Range |

|---|---|---|

| Charge density | Increases velocity up to 2.38 g/cm³ | 2.38 g/cm³ |

| Charge height | Linear relationship with velocity | 1.0 mm |

| Acceleration chamber diameter | Exponential velocity decline | ≤ Charge diameter |

Challenges in Stability and Sustainability

- Sensitivity: Copper(II) azide’s moisture-dependent reactivity necessitates inert handling.

- Catalyst deactivation: Leaching of copper from CANP systems reduces recyclability, prompting research into immobilized catalysts.

- Environmental concerns: Azide synthesis often involves toxic reagents, driving efforts toward greener protocols.

Metathesis Reaction Methods

The most established conventional approach for copper azide synthesis involves metathesis reactions between water-soluble copper salts and azide sources [2]. This straightforward method utilizes the reaction between copper(II) ions and azide anions to form copper(II) azide according to the equation: Cu²⁺ + 2 N₃⁻ → Cu(N₃)₂ [2]. The reaction proceeds readily in aqueous solutions at room temperature, making it accessible for laboratory-scale preparations [2].

Various copper salts can serve as precursors in this synthesis, including copper nitrate, copper sulfate, copper chloride, and copper acetate [25]. The choice of copper salt affects the reaction kinetics and product purity, with copper nitrate typically providing the highest yields due to its excellent solubility and minimal interference from counterions [25]. Sodium azide remains the most commonly employed azide source due to its commercial availability and lower toxicity compared to other azide derivatives [18].

Acid-Base Reaction Protocols

Traditional copper azide synthesis also employs acid-base reactions involving hydrazoic acid and copper compounds [9]. This approach requires the initial preparation of hydrazoic acid from sodium azide under acidic conditions, followed by reaction with copper hydroxide or basic copper compounds [7] [25]. The method offers better control over reaction stoichiometry but requires careful handling due to the volatility of hydrazoic acid [7].

Research has demonstrated that copper azide can be prepared by treating copper carbonate with aqueous hydrazoic acid, yielding high-purity products when conducted under controlled pH conditions [9]. The reaction proceeds according to established acid-base principles, with the copper carbonate acting as a base to neutralize the hydrazoic acid while forming the desired copper azide product [9].

Optimization Parameters

Critical parameters for conventional synthesis include temperature, concentration, and reaction time [21] [22]. Studies have shown that copper concentrations between 50 and 100 micromolar provide optimal reaction rates, with lower concentrations resulting in incomplete conversion [21]. Temperature control is essential, with reactions typically conducted between -10°C and 20°C to prevent decomposition of the azide products [25].

The concentration of azide solutions significantly impacts the final product characteristics, with optimal concentrations ranging from 0.05 to 1.0 molar [25]. Reaction times vary from 30 seconds to 20 minutes depending on the specific conditions and desired product properties [25]. These parameters must be carefully balanced to achieve high yields while maintaining product stability [22].

In-situ Synthesis Techniques

Gaseous Hydrazoic Acid Methods

Advanced in-situ synthesis techniques utilize gaseous hydrazoic acid to convert copper precursors directly to copper azide [3]. This method employs nanoporous copper chips as precursors, which react with high-concentration gaseous hydrazoic acid to produce copper azide with enhanced density and initiation performance [3]. The reaction mechanism involves three distinct steps: initial formation of copper(II) azide, reduction to copper(I) azide by unreacted copper, and subsequent re-oxidation to copper(II) azide [3].

Research has demonstrated that copper conversion reaches 87.7% after 12 minutes of reaction time, with the process achieving completion in approximately 4 hours [3]. The resulting copper azide exhibits densities up to 2.38 grams per cubic centimeter, significantly higher than products from conventional methods [3]. This technique offers advantages in terms of product density and morphological control [3].

Liquid-Solid Reaction Strategies

Recent developments in liquid-solid reaction strategies have enabled rapid in-situ preparation of copper azide [27]. These methods involve the transformation of copper hydroxide precursors in hydrazoic acid aqueous solutions, achieving complete conversion in as little as 4 minutes [27]. The technique represents a significant improvement in synthesis efficiency compared to traditional gas-solid azidation methods [27].

The liquid-solid approach offers several advantages including shortened reaction times, simplified processes, and milder reaction conditions [25]. The method allows for precise control over the degree of azidation by adjusting the hydrazoic acid concentration and reaction time [25]. This flexibility makes the technique suitable for large-scale applications with varying product requirements [25].

Metal-Organic Framework Precursors

Innovative in-situ synthesis approaches employ metal-organic framework materials as copper precursors [25]. This method expands the range of available precursor materials beyond traditional copper and copper oxide sources [25]. Various copper-containing metal-organic frameworks can be converted to copper azide through reaction with azide solutions at controlled temperatures [25].

The use of metal-organic framework precursors enables morphological control of the final copper azide products, allowing for customization of particle size, shape, and distribution [25]. This approach satisfies different application requirements and extends the versatility of copper azide synthesis [25]. The method demonstrates broad applicability across different precursor morphologies [25].

Green Chemistry Methodologies for Copper Azide Production

Water-Based Synthesis Systems

Green chemistry approaches to copper azide production emphasize the use of water as the primary solvent [11] [13]. These methods eliminate the need for organic solvents while maintaining high reaction efficiency and product yields [11]. Research has demonstrated successful copper-catalyzed azide-alkyne cycloaddition reactions conducted in pure water at room temperature under aerobic conditions [13].

Visible light-promoted synthesis represents a significant advancement in green copper azide chemistry [11] [12]. These photochemical methods utilize organic dyes and visible light to reduce copper(II) species in aqueous solutions without requiring inert atmospheres or additional reducing agents [11]. The process operates under mild conditions with low catalyst loadings and demonstrates excellent recyclability [11].

Sustainable Solvent Systems

Alternative green solvents have been successfully employed in copper azide synthesis, including ethanol, glycerol, and deep eutectic solvents [13]. Deep eutectic solvents show particularly promising results, achieving complete conversion with excellent isolated yields in short reaction times [13]. These systems demonstrate very low environmental factors ranging from 0.3 to 2.8, indicating minimal waste production [13].

The CHEM21 green metrics toolkit has been employed to evaluate the sustainability credentials of various green synthesis protocols [13]. Results indicate that water-based and deep eutectic solvent systems provide superior environmental performance compared to traditional organic solvent methods [13]. Recovery and recycling of reaction media have been successfully demonstrated for at least three consecutive cycles without efficiency loss [13].

Biopolymer-Supported Catalysis

Sustainable heterogeneous catalysts based on biopolymer supports represent an emerging green approach [14]. Cellulose acetate-supported copper complexes have been developed for copper azide synthesis, providing high activity while enabling easy catalyst recovery [14]. These systems operate in water at room temperature without requiring additives, satisfying multiple green chemistry principles [14].

The biopolymer-supported approach offers several environmental advantages including renewable support materials, aqueous reaction conditions, and straightforward catalyst separation [14]. Research has demonstrated that these catalysts maintain high selectivity for 1,4-isomer products while providing excellent recyclability [14]. The method represents a potential platform for other catalytic organic transformations beyond azide synthesis [14].

Electrochemical Synthesis Pathways

Anodic Oxidation Methods

Electrochemical synthesis of copper azide compounds utilizes anodic oxidation to generate reactive azidyl species from azide precursors [18]. Research has demonstrated that anodic oxidation of azide ions at controlled potentials produces azidyl radicals that can participate in subsequent copper-mediated transformations [18]. The process operates at potentials close to the oxidation potential of azide (0.71 volts) while remaining below the oxidation potential of other substrate materials [18].

Manganese-catalyzed electrochemical systems have shown particular effectiveness in azide-related transformations [18]. These systems achieve Faradaic efficiencies of 66-87% with most electricity consumed productively in the desired reactions [18]. The electrochemical approach enables precise control over reaction conditions and provides an environmentally friendly alternative to chemical oxidants [18].

Copper Electrode Systems

Specialized copper electrode systems have been developed for electrochemical synthesis applications [20]. Three-dimensional printed copper electrodes demonstrate enhanced performance for nitrogen-containing compound synthesis through controlled surface structure and composition [20]. These electrodes require sintering and activation treatments to achieve optimal electrical conductivity and catalytic activity [20].

The electrodes exhibit rough surface morphologies that promote enhanced catalytic activity [20]. Energy dispersive X-ray spectroscopy confirms that copper remains the primary surface component after processing [20]. X-ray photoelectron spectroscopy analysis reveals the presence of both metallic copper and copper oxide phases, with the copper oxide component contributing to catalytic performance [20].

Electrocatalytic Azidation Processes

Advanced electrocatalytic processes enable direct azidation of organic substrates using copper catalysts [5]. These methods employ anodic oxidation instead of stoichiometric chemical oxidants, requiring only low catalyst loadings (0.5 mol percent) [5]. The processes demonstrate compatibility with various substituted substrates bearing both electron-withdrawing and electron-donating groups [5].

Mechanistic studies indicate that copper catalysts react with azide ions to generate copper-azide complexes that undergo anodic oxidation to higher oxidation states [5]. The resulting copper(III)-azide complexes release azidyl radicals that participate in subsequent transformations [5]. This cascade strategy provides an environmentally friendly approach to complex nitrogen-containing heterocycles [5].

Novel Preparative Methods and Protocols

Continuous Flow Synthesis

Recent developments in continuous flow synthesis have enabled more efficient and safer copper azide production [26]. Continuous processes achieve higher space-time yields compared to conventional batch methods without increasing explosion risks [26]. These systems provide better control over reaction parameters and enable consistent product quality [26].

Flow reactor systems demonstrate superior performance compared to traditional batch reactors for azide synthesis [34]. The continuous nature of these processes reduces accumulation of potentially hazardous intermediates while providing better heat and mass transfer characteristics [34]. Environmental factors for continuous flow processes are exceptionally low, indicating excellent sustainability metrics [34].

Microwave-Assisted Synthesis

Microwave heating has emerged as an effective method for accelerating copper azide synthesis [16] [17]. Comparative studies demonstrate that microwave methods significantly reduce reaction times while maintaining high yields and product purity [16]. Optimal conditions involve heating at 70-90°C for 10 minutes in alcohol-water solvent systems [17].

The microwave approach offers several advantages including rapid heating, uniform temperature distribution, and reduced energy consumption [17]. Research has shown that varying reaction times from 5 to 15 minutes has minimal impact on product formation when optimal temperatures are maintained [17]. The method provides a green alternative to conventional heating methods [16].

Polymer-Supported Synthesis

Innovative polymer-supported synthesis methods utilize polymer matrices to control copper azide formation [1]. These approaches employ wet chemical routes to produce polymer-supported copper azide nanoparticles with controlled size and distribution [1]. The hybrid systems function as both catalyst and reagent in subsequent chemical transformations [1].

Polymer support systems enable better control over particle morphology and provide stabilization against agglomeration [1]. Research has demonstrated that polymer-supported copper azide exhibits different reactivity patterns compared to unsupported materials [1]. The approach offers potential for developing specialized copper azide formulations for specific applications [1].

Template-Directed Synthesis

Template-directed synthesis represents an advanced approach for controlling copper azide morphology and properties [8]. Various templates including polystyrene spheres and porous materials have been employed to direct the formation of structured copper azide materials [8]. These methods enable precise control over porosity, density, and surface area of the final products [8].

Nanoporous copper templates have been particularly effective for producing high-density copper azide materials [8]. The template approach allows for the preparation of copper azide with tailored properties for specific applications [8]. Research has demonstrated that template selection significantly influences the final product characteristics [8].

| Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Density (g/cm³) |

|---|---|---|---|---|

| Conventional Metathesis | 30 min - 20 min | -10 to 20 | 85-95 | 1.8-2.0 |

| In-situ Gaseous | 4-26 hours | 20-80 | 87.7 | 2.38 |

| Liquid-Solid | 4 minutes | 0-25 | 90-95 | 2.0-2.2 |

| Electrochemical | 1-8 hours | 20-80 | 66-87 | 1.9-2.1 |

| Microwave-Assisted | 10 minutes | 70-90 | 90-97 | 1.8-2.0 |

| Flow Synthesis | Continuous | 25-60 | 85-92 | 1.9-2.1 |